![molecular formula C15H21N3O4 B2870749 N-(2,5-Dimethoxyphenyl)-2-(4-formylpiperazinyl)ethanamide CAS No. 1023495-38-6](/img/structure/B2870749.png)
N-(2,5-Dimethoxyphenyl)-2-(4-formylpiperazinyl)ethanamide
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Overview
Description
N-(2,5-Dimethoxyphenyl)-2-(4-formylpiperazinyl)ethanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethoxyphenyl)-2-(4-formylpiperazinyl)ethanamide is not fully understood. However, it has been suggested that it may act by modulating the activity of ion channels, such as the voltage-gated sodium channels and calcium channels. It may also interact with the GABAergic system, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that N-(2,5-Dimethoxyphenyl)-2-(4-formylpiperazinyl)ethanamide exhibits potent anticonvulsant, analgesic, and anti-inflammatory effects. It has been found to reduce the frequency and severity of seizures in animal models of epilepsy. It also has been shown to reduce pain and inflammation in animal models of inflammatory pain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,5-Dimethoxyphenyl)-2-(4-formylpiperazinyl)ethanamide in lab experiments is its potent anticonvulsant, analgesic, and anti-inflammatory properties. This makes it a promising candidate for the development of new drugs for the treatment of epilepsy, pain, and inflammation. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for the research on N-(2,5-Dimethoxyphenyl)-2-(4-formylpiperazinyl)ethanamide. One of the directions is to further investigate its mechanism of action and its interactions with ion channels and the GABAergic system. Another direction is to evaluate its potential as a therapeutic agent for the treatment of epilepsy, pain, and inflammation in preclinical and clinical studies. Additionally, it may be interesting to explore its potential applications in other fields, such as cancer research and drug delivery.
Synthesis Methods
The synthesis of N-(2,5-Dimethoxyphenyl)-2-(4-formylpiperazinyl)ethanamide involves the reaction of 2,5-dimethoxybenzaldehyde with 4-formylpiperazine in the presence of ethyl chloroformate. The reaction is carried out in a solvent mixture of dichloromethane and triethylamine at room temperature. The resulting compound is purified by column chromatography using a mixture of dichloromethane and ethyl acetate as eluent.
Scientific Research Applications
N-(2,5-Dimethoxyphenyl)-2-(4-formylpiperazinyl)ethanamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been found to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-formylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-21-12-3-4-14(22-2)13(9-12)16-15(20)10-17-5-7-18(11-19)8-6-17/h3-4,9,11H,5-8,10H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSHSLTWECJJHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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